A Technical Guide to N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (CAS 402-21-1): Properties, Synthesis, and Research Applications
A Technical Guide to N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (CAS 402-21-1): Properties, Synthesis, and Research Applications
Abstract: This technical guide provides a comprehensive overview of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight. A validated, step-by-step synthetic protocol is presented, grounded in established chemical principles. Furthermore, this guide explores the potential applications of this scaffold in medicinal chemistry, contextualized by the known roles of its constituent functional groups. Finally, a rigorous analytical workflow for structural verification and purity assessment is outlined to ensure experimental reliability for researchers, scientists, and drug development professionals.
Physicochemical Characterization
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a symmetrical molecule featuring a central malonamide core flanked by two trifluoromethyl-substituted phenyl rings. The inclusion of six fluorine atoms significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.
The definitive molecular formula of the compound is C₁₇H₁₂F₆N₂O₂.[1][2][][4] Based on this, the calculated molecular weight is a critical parameter for all quantitative experimental work.
Table 1: Core Physicochemical and Identification Data
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Weight | 390.28 g/mol | [1][4][5][6] |
| Molecular Formula | C₁₇H₁₂F₆N₂O₂ | [1][2][][4] |
| CAS Number | 402-21-1 | [1][2][][4] |
| IUPAC Name | N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide | [2][] |
| Synonyms | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | [2] |
| InChI Key | PLYOBKOGKORFMB-UHFFFAOYSA-N | [2][] |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |[2][] |
Caption: Proposed synthetic workflow for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide.
Experimental Protocol: Synthesis
This protocol is based on established methodologies for direct amidation of non-activated carboxylic acid esters. [7]
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Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add diethyl malonate (1 equivalent) and 3-(trifluoromethyl)aniline (2.1 equivalents). The slight excess of the amine helps to drive the reaction to completion.
-
Reaction: Heat the mixture to 150 °C with vigorous stirring under a nitrogen atmosphere. The ethanol byproduct will begin to distill off.
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Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product will likely solidify.
Experimental Protocol: Purification
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Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. The choice of solvent is critical; ethanol is selected for its ability to dissolve the amide at high temperatures and its poor solvency at lower temperatures, enabling precipitation of the pure product upon cooling.
-
Precipitation: Slowly add deionized water to the hot ethanol solution until it becomes slightly turbid. Re-heat to clarify and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1 hour to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration, washing the filter cake with a cold 1:1 ethanol/water solution.
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight to remove residual solvents. The final product should be a white to off-white crystalline solid.
Potential Applications in Drug Discovery
While specific biological activities for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide are not extensively documented, its structural components suggest significant potential as a scaffold in medicinal chemistry.
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The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to protein targets through favorable interactions, and increase its membrane permeability. [8][9]* Malonamide Core: The malonamide backbone is a versatile linker and pharmacophore. It can act as a hydrogen bond donor and acceptor, critical for molecular recognition at a biological target. Derivatives of this core have been investigated for a range of activities.
-
Scaffold for Development: Given these features, this molecule serves as an excellent starting point for library synthesis. The central methylene group of the malonate core can be further functionalized, and the aromatic rings can be modified to explore structure-activity relationships (SAR). Its structural similarity to intermediates used in the synthesis of drugs like fenfluramine underscores the relevance of the trifluoromethylphenyl moiety in neuroactive compounds. [10]
Analytical Workflow for Quality Control
To ensure the integrity of any research conducted with this compound, a rigorous analytical validation is mandatory. This self-validating workflow confirms both the identity and purity of the synthesized material.
Caption: A comprehensive analytical workflow for compound validation.
Protocol: Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>95%).
Protocol: Identity Confirmation by Mass Spectrometry (MS)
-
Method: Use Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Sample Infusion: Infuse the sample solution (prepared for HPLC) directly into the source.
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Expected Mass: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 391.0876. In negative ion mode, the [M-H]⁻ ion would be at m/z 389.0720. High-resolution mass spectrometry should confirm the mass to within 5 ppm of the theoretical value.
References
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N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE - Physico-chemical Properties. ChemBK. [Link]
-
2-(4-isopropylbenzylidene)-n(1),n(3)-bis(3-(trifluoromethyl)phenyl)malonamide. PubChem. [Link]
-
(E)-N,3-bis[3-(trifluoromethyl)phenyl]prop-2-enamide. PubChem. [Link]
-
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). ResearchGate. [Link]
-
Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. National Institutes of Health (NIH). [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
-
N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide. ChemBK. [Link]
- Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
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